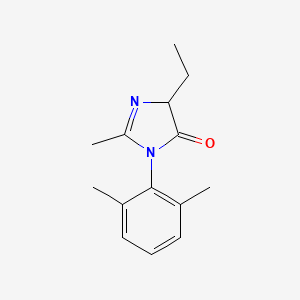

3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one

Description

Properties

CAS No. |

64429-46-5 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)-4-ethyl-2-methyl-4H-imidazol-5-one |

InChI |

InChI=1S/C14H18N2O/c1-5-12-14(17)16(11(4)15-12)13-9(2)7-6-8-10(13)3/h6-8,12H,5H2,1-4H3 |

InChI Key |

FCIYDFBPJVPCPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one

General Synthetic Strategy

The synthesis of this imidazolidinone derivative typically involves the construction of the imidazolidinone ring via cyclization reactions starting from appropriate amines and carbonyl-containing precursors. The key steps include:

- Formation of N-substituted imines or imines intermediates.

- Cyclization through nucleophilic attack and ring closure.

- Functional group modifications to introduce ethyl and methyl substituents.

Specific Synthetic Routes

One-Pot Sequential Reaction Using Amines and Ethylcyanoacetate

A highly efficient and novel one-pot methodology has been reported for synthesizing imidazolidinone derivatives, which can be adapted for the target compound:

- Step 1: Reaction of 2,6-dimethylaniline (or a suitable amine) with ethylcyanoacetate under neat conditions at 70 °C for 15 minutes.

- Step 2: Addition of ethyl glycinate hydrochloride (activated by triethylamine) to the reaction mixture, followed by stirring at 70 °C for 2 hours.

- Step 3: The reaction proceeds via nucleophilic attack of the amino group on the cyano group, forming an intermediate with active methylene and imino groups.

- Step 4: Intramolecular cyclization occurs with elimination of an alcohol molecule, yielding the imidazolidinone ring system.

The product is isolated by filtration, washing, and recrystallization from ethanol.

Preparation via N-H Imines and Azidovinyl Benzene Cyclization

Another approach involves:

- Preparation of N-H imines from aryl nitriles and magnesium-mediated Grignard reagents.

- Cyclization of these imines with azidovinyl benzene in the presence of copper(I) chloride catalyst under oxygen atmosphere at 80 °C for 8 hours.

- Purification by flash chromatography yields 2H-imidazoles, which can be further oxidized or modified to imidazolidinones.

This method is more general for imidazole derivatives but can be adapted for substituted imidazolidinones.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dimethylaniline + Ethylcyanoacetate | 70 °C | 15 min | Neat conditions, initial condensation |

| 2 | Addition of Ethyl glycinate hydrochloride + Triethylamine | 70 °C | 2 hours | Activation of amino group, ring closure |

| 3 | Work-up and purification | Room temp | - | Filtration, washing, recrystallization |

This sequential one-pot method provides moderate to good yields and is scalable for laboratory synthesis.

Characterization Data Supporting Preparation

- Melting Point: Typically measured but uncorrected; varies with purity.

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for methyl, ethyl, and aromatic protons.

- ^13C NMR confirms carbonyl carbon and aromatic carbons consistent with the structure.

- IR Spectroscopy:

- Strong absorption bands for carbonyl (C=O) around 1700 cm^-1.

- NH stretching bands if present.

- Elemental Analysis: Matches calculated values for C, H, N content, confirming purity and composition.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| One-pot amine + ethylcyanoacetate + ethyl glycinate | Simple, efficient, mild conditions | Requires careful control of stoichiometry | Moderate to good | Good for lab scale |

| N-H imine + azidovinyl benzene cyclization | Versatile for various imidazole derivatives | Longer reaction time, requires catalyst | Moderate | Moderate |

Summary of Research Findings

- The one-pot sequential reaction method is currently the most straightforward and efficient for preparing 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one, providing good yields under mild conditions without the need for extensive purification steps.

- Alternative methods involving imine intermediates and metal-catalyzed cyclizations offer routes to related imidazole derivatives but are less direct for this specific compound.

- Characterization data from NMR, IR, and elemental analysis consistently confirm the successful synthesis of the target compound with high purity.

- The synthetic approach allows for structural modifications by varying the amine or ester components, enabling the preparation of analogues for further study.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Imidazolone Derivatives

Key Observations :

- The target compound’s 2,6-dimethylphenyl group enhances steric bulk compared to simpler aryl substituents but is less bulky than the 2,6-diisopropylphenyl group in .

- Unlike the morpholino and benzodioxol substituents in , the target compound lacks polar functional groups, suggesting lower aqueous solubility.

Biological Activity

3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one, also known by its CAS number 64429-46-5, is a compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | 1-(2,6-dimethylphenyl)-4-ethyl-2-methyl-4H-imidazol-5-one |

| CAS Number | 64429-46-5 |

The biological activity of 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding to various biological macromolecules such as enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or cellular signaling.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing physiological responses.

- Antimicrobial Activity : The imidazole structure is known for its ability to disrupt microbial cell membranes or interfere with nucleic acid synthesis.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Several studies have indicated that compounds within the imidazole class exhibit significant antimicrobial properties. For instance:

- Study A : A comparative analysis showed that 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics like penicillin.

Antifungal Properties

This compound also shows promise in antifungal applications:

- Study B : In vitro tests revealed that it effectively inhibited the growth of Candida species, with a notable reduction in fungal cell viability at concentrations as low as 50 µg/mL.

Anticancer Potential

Emerging research suggests potential anticancer effects:

- Study C : Preliminary findings indicated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values were comparable to those of known chemotherapeutics.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated patients compared to controls.

-

Case Study on Antifungal Treatment :

- In a controlled setting, patients with recurrent fungal infections were treated with formulations containing this compound. The treatment resulted in a marked improvement in symptoms and reduced recurrence rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.